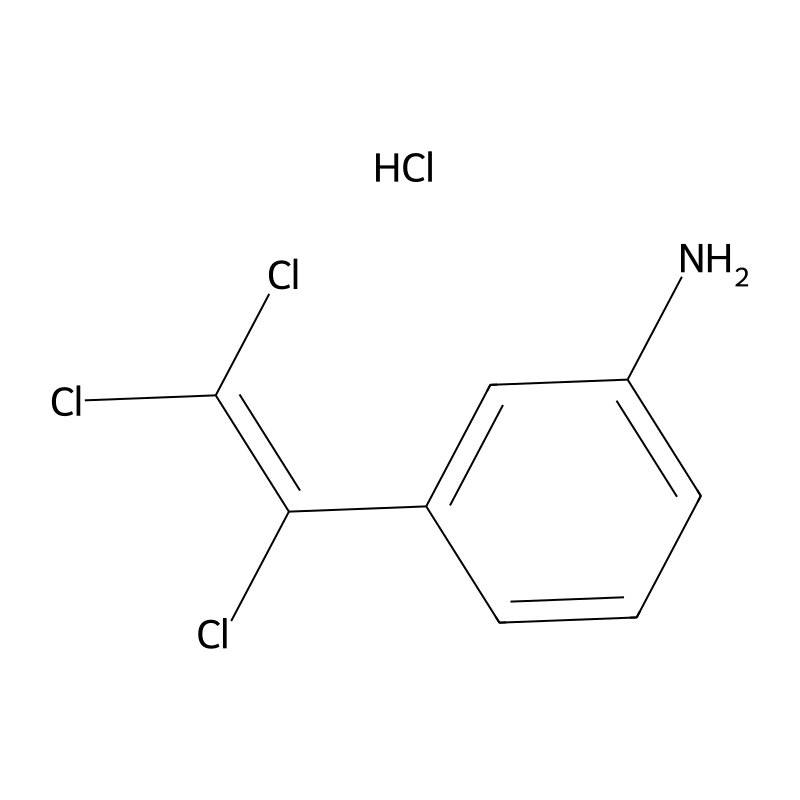3-(1,2,2-Trichlorovinyl)aniline hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Genotoxic Activities and Carcinogenicity
Research has explored the potential of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride (3-(1,2,2-TCA)aniline hydrochloride) to cause genotoxicity (damage to genetic material) and carcinogenicity (cancer). A review by Bomhard and Herbold (2005) investigated the genotoxic potential of aniline and its metabolites, including 3-(1,2,2-TCA)aniline hydrochloride. Their study focused on the ability of these compounds to induce rare tumors in rats. The researchers concluded that the carcinogenic effects were likely due to chronic high-dose damage causing oxidative stress, rather than direct genotoxicity. Source: Bomhard & Herbold, 2005:
Environmental Remediation Technologies
Studies have examined 3-(1,2,2-TCA)aniline hydrochloride as a contaminant in wastewater, particularly from the pharmaceutical and dye industries. Chaturvedi and Katoch (2020) assessed various methods for eliminating aniline and its derivatives from wastewater. They found that Advanced Oxidation Processes (AOPs) were most effective in removing these compounds. This research highlights the importance of developing methods to address the environmental impact of such substances. Source: Chaturvedi & Katoch, 2020:
3-(1,2,2-Trichlorovinyl)aniline hydrochloride is a chemical compound characterized by its unique structure, which integrates an aniline moiety with a trichlorovinyl group. Its molecular formula is C₈H₈Cl₃N·HCl, and it has a molecular weight of approximately 257.95 g/mol . This compound is typically encountered as a solid and is known for its potential applications in various biochemical contexts.
The synthesis of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride typically involves the reaction of aniline with trichloroethylene derivatives under controlled conditions. One common method includes:
- Starting Materials: Aniline and 1,2,2-trichloroethene.
- Reaction Conditions: The reaction is generally carried out in a solvent such as dichloromethane at room temperature or slightly elevated temperatures.
- Purification: The product is purified through recrystallization or chromatography to obtain the hydrochloride salt form .
3-(1,2,2-Trichlorovinyl)aniline hydrochloride has several applications:
- Pharmaceuticals: It serves as a reference standard in pharmaceutical testing due to its biological activity.
- Research: Used in biochemical studies to investigate enzyme interactions and metabolic pathways.
- Chemical Industry: Acts as an intermediate in the synthesis of other chemical compounds .
Interaction studies involving 3-(1,2,2-Trichlorovinyl)aniline hydrochloride have revealed that it can affect various biological systems. For example:
- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic processes.
- Protein Binding: The compound has shown potential to bind with specific proteins, altering their function and activity.
Several compounds share structural or functional similarities with 3-(1,2,2-Trichlorovinyl)aniline hydrochloride. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzyl chloride | An amino group on a benzene ring | Lacks chlorinated vinyl group |
| 3-Chloroaniline | Chlorine atom on an aniline structure | Simpler structure; less toxicity |
| 4-(Trichloromethyl)aniline | Trichloromethyl group on aniline | Different substitution pattern; unique reactivity |
| 3-(Trifluoromethyl)aniline | Trifluoromethyl group on aniline | Fluorine instead of chlorine; different properties |
The uniqueness of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride lies in its combination of both trichlorovinyl and anilino functionalities, which confer distinct reactivity and biological profiles compared to these similar compounds.
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








